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molecular formula C23H40ClN7S B1250064 2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride

2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride

Cat. No. B1250064
M. Wt: 482.1 g/mol
InChI Key: QADFPOSLPACQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919342B2

Procedure details

1 g of 2-tert-Butyl-4-[4-(3-chloro-propyl)-piperazin-1-yl]-6-tert-butyl-pyrimidine (2.83 mmol), 0.4 g of 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol (3.09 mmol), 0.2 g of lithium-hydroxide (8.35 mmol) and a spatula tip of potassium iodide werde stirred in 20 ml of dimethylformamide for 2 h at 80° C. After addition of water and ethyl acetate, the organic phase was separated and dried over magnesium sulfate. After filtration and evaporation of the solvent, the crude product was purified by column chromatography on silica gel using dichloromethane-methanol (1-6%). Fractions containing the product were combined and the solvent was evaporated. The residue was dissolved in isopropanol, and a solution of HCl in isopropanol was added. On addition of diisopropylethylether, the product formed an oily mass. The solvent was decanted and the remaining oil evaporated to dryness to yield 0.6 g (41%) of the title compound as a white solid.
Name
2-tert-Butyl-4-[4-(3-chloro-propyl)-piperazin-1-yl]-6-tert-butyl-pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][Cl:20])[CH2:13][CH2:12]2)[CH:8]=[C:7]([C:21]([CH3:24])([CH3:23])[CH3:22])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:25][N:26]1[C:30]([CH3:31])=[N:29][N:28]=[C:27]1[SH:32].[I-].[K+].O>CN(C)C=O.C(OCC)(=O)C>[ClH:20].[C:1]([C:5]1[N:10]=[C:9]([N:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][S:32][C:27]3[N:26]([CH3:25])[C:30]([CH3:31])=[N:29][N:28]=3)[CH2:13][CH2:12]2)[CH:8]=[C:7]([C:21]([CH3:24])([CH3:23])[CH3:22])[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,7.8|

Inputs

Step One
Name
2-tert-Butyl-4-[4-(3-chloro-propyl)-piperazin-1-yl]-6-tert-butyl-pyrimidine
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)N1CCN(CC1)CCCCl)C(C)(C)C
Name
Quantity
0.4 g
Type
reactant
Smiles
CN1C(=NN=C1C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol
ADDITION
Type
ADDITION
Details
a solution of HCl in isopropanol was added
ADDITION
Type
ADDITION
Details
On addition of diisopropylethylether
CUSTOM
Type
CUSTOM
Details
the product formed an oily mass
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
CUSTOM
Type
CUSTOM
Details
the remaining oil evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)(C)C1=NC(=CC(=N1)N1CCN(CC1)CCCSC1=NN=C(N1C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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